![molecular formula C21H29N3O2S B2790391 1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705340-27-7](/img/structure/B2790391.png)
1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine, commonly known as EBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EBC is a piperidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of EBC is not yet fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress. EBC has been found to bind to beta-amyloid and alpha-synuclein proteins, preventing them from aggregating and forming toxic plaques in the brain.
Biochemical and Physiological Effects:
EBC has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that EBC can reduce the levels of reactive oxygen species and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EBC in laboratory experiments is its ability to inhibit protein aggregation, which makes it an attractive candidate for studying the mechanisms of neurodegenerative diseases. However, EBC has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on EBC. One area of interest is in the development of EBC-based therapies for neurodegenerative diseases. Another potential direction is in the study of EBC's effects on other protein aggregation diseases, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of EBC and to optimize its use in laboratory experiments.
Synthesemethoden
EBC can be synthesized using a multi-step process that involves the reaction of 2-ethylbenzothiazole-6-carboxylic acid with 4-methoxy-1,2-diphenylpiperazine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to yield EBC in its pure form.
Wissenschaftliche Forschungsanwendungen
EBC has been found to exhibit a range of potential applications in medical research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that EBC has the ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are known to play a role in the development of these diseases.
Eigenschaften
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-3-20-22-18-5-4-15(14-19(18)27-20)21(25)24-10-6-16(7-11-24)23-12-8-17(26-2)9-13-23/h4-5,14,16-17H,3,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAHXICUUCGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCC(CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.